molecular formula C25H22N2O2 B1681221 Talnetant CAS No. 174636-32-9

Talnetant

Cat. No.: B1681221
CAS No.: 174636-32-9
M. Wt: 382.5 g/mol
InChI Key: BIAVGWDGIJKWRM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Talnetant, also known as SB-223,412, primarily targets the Neurokinin 3 (NK3) receptor . The NK3 receptor is a G-protein coupled receptor that binds to the tachykinin peptide known as neurokinin B. This receptor plays a crucial role in various physiological processes, including the regulation of endocrine and immune functions.

Mode of Action

This compound acts as an antagonist at the NK3 receptor . This means it binds to the receptor and blocks its activation by neurokinin B. By doing so, it prevents the downstream effects that would normally occur upon receptor activation.

Result of Action

This compound’s antagonistic action at the NK3 receptor can modulate the physiological processes regulated by neurokinin B. For instance, it has been researched for its potential use in treating conditions like irritable bowel syndrome and schizophrenia .

Chemical Reactions Analysis

Talnetant undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Talnetant has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Comparison with Similar Compounds

Talnetant is compared with other neurokinin 3 receptor antagonists, such as osanetant. While both compounds target the same receptor, they exhibit distinct modes of action in cellular calcium mobilization. This compound shows a normal Schild plot with a slope close to unity, indicating competitive antagonism, whereas osanetant displays different binding kinetics .

Similar compounds include:

This compound’s uniqueness lies in its high affinity for the neurokinin 3 receptor and its potential therapeutic applications in treating psychiatric disorders and irritable bowel syndrome .

Biological Activity

Talnetant, also known as SB-223412, is a selective neurokinin-3 (NK3) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in psychiatric disorders and gastrointestinal conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

  • Chemical Structure : this compound is a non-peptide antagonist specifically targeting NK3 receptors, which are part of the tachykinin receptor family.
  • Molecular Formula : C25H22N2O2
  • Development : Originally developed by GlaxoSmithKline, this compound has been investigated for various applications including schizophrenia and irritable bowel syndrome (IBS).

This compound exhibits high affinity for NK3 receptors with a pKi value of 8.7, indicating strong binding capability. It demonstrates selectivity over other neurokinin receptors, such as NK1 and NK2 (pKi values of 8.5 and 6.6 respectively) . The mechanism involves competitive antagonism against neurokinin B (NKB)-induced responses, impacting neurotransmission in the central nervous system (CNS) .

In Vitro Characterization

This compound has been characterized through various in vitro assays:

  • Calcium Mobilization Assay : It antagonizes NKB-induced calcium mobilization with a pA2 value of 8.1.
  • Phosphoinositol Turnover Assay : Demonstrated competitive antagonism with a pA2 value of 7.7 .

In Vivo Characterization

In animal models, this compound has shown significant effects:

  • Behavioral Studies : In guinea pigs, this compound reduced NKB-induced 'wet dog shake' behaviors in a dose-dependent manner (3–30 mg/kg i.p.) .
  • Neurotransmitter Release : Microdialysis studies indicated that acute administration increased extracellular dopamine and norepinephrine levels in the medial prefrontal cortex .

Schizophrenia Treatment

A placebo-controlled study assessed the efficacy of this compound in patients with schizophrenia:

  • Positive and Negative Syndrome Scale (PANSS) : this compound significantly reduced PANSS scores to levels comparable to standard antipsychotics like haloperidol .
  • Cognitive Assessments : Genetic disruption studies related to NK3 expression revealed improved cognitive performance in tasks such as the Morris water maze .

Gastrointestinal Effects

This compound's impact on gastrointestinal function was evaluated in healthy volunteers:

  • Rectal Sensory Function Study : A study involving 102 participants showed no significant effects on rectal compliance or sensory thresholds when compared to placebo at doses of 25 mg and 100 mg over a period of 14-17 days .

Summary of Key Research Findings

Study FocusFindings
NK3 Receptor BindingHigh affinity (pKi 8.7) for NK3 receptors; selective over NK1 and NK2 receptors .
Behavioral ImpactReduced 'wet dog shake' behaviors in guinea pigs; dose-dependent effects observed .
Neurotransmitter EffectsIncreased dopamine and norepinephrine levels in prefrontal cortex following administration .
Schizophrenia EfficacySignificant reduction in PANSS scores comparable to haloperidol .
GI FunctionNo effect on rectal compliance or sensory thresholds in healthy volunteers .

Properties

IUPAC Name

3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVGWDGIJKWRM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870124
Record name Talnetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174636-32-9
Record name Talnetant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174636-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talnetant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174636329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talnetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174636-32-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALNETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ3T9T146K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talnetant
Reactant of Route 2
Reactant of Route 2
Talnetant
Reactant of Route 3
Reactant of Route 3
Talnetant
Reactant of Route 4
Talnetant
Reactant of Route 5
Talnetant
Reactant of Route 6
Reactant of Route 6
Talnetant
Customer
Q & A

Q1: What is the primary target of Talnetant?

A1: this compound acts as a selective antagonist of the neurokinin-3 receptor (NK3). [, , , , , , , , ]

Q2: How does this compound interact with the NK3 receptor?

A2: this compound binds competitively to the orthosteric binding site of the NK3 receptor, effectively blocking the binding of its endogenous agonist, neurokinin B (NKB). []

Q3: What are the downstream effects of this compound binding to the NK3 receptor?

A3: By antagonizing NK3, this compound inhibits NKB-mediated signaling. This inhibition has been explored for its potential therapeutic benefits in conditions such as schizophrenia, irritable bowel syndrome, and urinary incontinence. [, , , , , , , ]

Q4: Are there differences in this compound's binding and antagonism at human versus guinea pig NK3 receptors?

A4: Yes, studies indicate that while this compound demonstrates competitive antagonism at both human and guinea pig NK3 receptors, another NK3 antagonist, Osanetant, displays a different mode of action. Osanetant exhibits competitive antagonism at the human NK3 receptor but shows a pseudoirreversible, apparent noncompetitive mode of antagonism at the guinea pig NK3. This difference is attributed to a slower dissociation rate of Osanetant from the guinea pig NK3 compared to the human NK3, linked to a single amino acid difference (Thr139(2.58) in human and Ala114(2.58) in guinea pig) in the binding site of the receptors. []

Q5: How does this compound's interaction with the NK3 receptor differ from that of Osanetant?

A5: While both this compound and Osanetant are NK3 antagonists, they interact with the receptor in distinct ways. This compound binds deeply into a pocket formed by transmembrane domains 1, 2, and 7 of the NK3 receptor. In contrast, Osanetant occupies a pocket formed by transmembrane domains 3, 5, and 6, with its phenyl-piperidine moiety playing a key role in its binding. Despite these different binding modes, both antagonists compete for the same orthosteric binding site on the receptor. []

Q6: What is the significance of the different binding modes of this compound and Osanetant?

A6: The distinct binding interactions of this compound and Osanetant within the NK3 receptor, despite targeting the same orthosteric site, highlight the complexities of drug-receptor interactions. Understanding these nuanced differences is crucial for developing more selective and effective NK3 antagonists. Further research can delve into how these distinct interactions translate into differing pharmacological profiles, potentially influencing the efficacy and safety profiles of these drugs. []

Q7: What is the molecular formula of this compound?

A7: The molecular formula of this compound is C26H29N3O2. []

Q8: What is the molecular weight of this compound?

A8: The molecular weight of this compound is 415.53 g/mol. []

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: Research indicates that specific structural features of this compound are crucial for its NK3 receptor binding and selectivity. Substitutions on the quinoline ring system, particularly at the 2-phenyl position, are sensitive and can significantly influence affinity for the NK3 receptor. [, ]

Q10: What is the evidence for this compound's efficacy in treating schizophrenia?

A11: While initial clinical trials showed some promise for this compound in treating the positive symptoms of schizophrenia, further studies were terminated for undisclosed reasons. [, , ] More research is needed to fully elucidate its efficacy and determine the optimal therapeutic dose.

Q11: How does this compound's efficacy compare to other NK3 antagonists like Osanetant?

A13: Both Osanetant and this compound have been investigated for their potential in treating schizophrenia. While both showed initial promise, their clinical development was ultimately halted. Comparing their efficacy directly is difficult due to differences in trial designs and the lack of head-to-head studies. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.